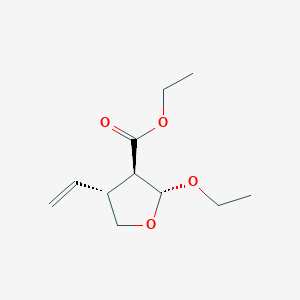
ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate, also known as EEOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate has shown promising results as an anti-inflammatory and anti-tumor agent. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate has been studied for its potential use as a pesticide and herbicide. In material science, ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate has been studied for its potential use as a building block for the synthesis of novel materials.
Mecanismo De Acción
The mechanism of action of ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and tumor growth. ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a signaling pathway that plays a role in inflammation and cancer.
Efectos Bioquímicos Y Fisiológicos
Ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate has been shown to have antioxidant properties, which may help protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate for lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable and can be stored for long periods of time. However, one limitation of ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate is that it can be difficult to work with due to its low solubility in water. This can make it challenging to administer in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate. One area of interest is the development of ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate-based drugs for the treatment of inflammatory and neurodegenerative diseases. Another area of interest is the development of ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate-based pesticides and herbicides that are less harmful to the environment than traditional chemicals. Additionally, ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate could be used as a building block for the synthesis of novel materials with unique properties. Overall, the potential applications of ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate are wide-ranging and exciting, and further research in this area is warranted.
Métodos De Síntesis
Ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate can be synthesized through a multi-step reaction process that involves the use of different reagents and catalysts. The synthesis method involves the reaction of ethyl acrylate with ethyl oxalyl chloride in the presence of triethylamine to produce ethyl (2R,3S)-3-chloro-2-ethoxy-4-oxobutanoate. This intermediate compound is then reacted with sodium ethoxide to produce ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate.
Propiedades
Número CAS |
144874-83-9 |
|---|---|
Nombre del producto |
ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate |
Fórmula molecular |
C11H18O4 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate |
InChI |
InChI=1S/C11H18O4/c1-4-8-7-15-11(14-6-3)9(8)10(12)13-5-2/h4,8-9,11H,1,5-7H2,2-3H3/t8-,9-,11+/m0/s1 |
Clave InChI |
KEEZBFBHRWDFDH-ATZCPNFKSA-N |
SMILES isomérico |
CCO[C@H]1[C@@H]([C@H](CO1)C=C)C(=O)OCC |
SMILES |
CCOC1C(C(CO1)C=C)C(=O)OCC |
SMILES canónico |
CCOC1C(C(CO1)C=C)C(=O)OCC |
Sinónimos |
3-Furancarboxylicacid,4-ethenyl-2-ethoxytetrahydro-,ethylester,(2alpha,3bta,4alpha)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




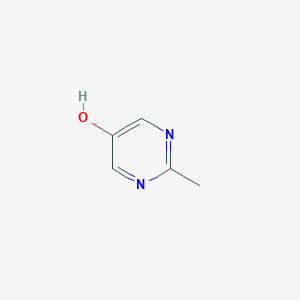
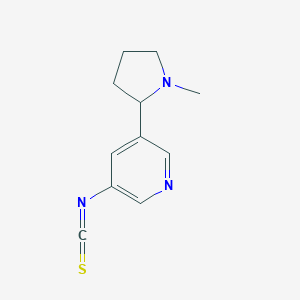
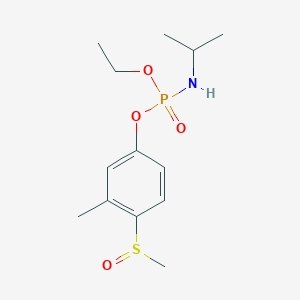
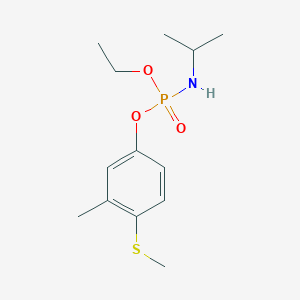
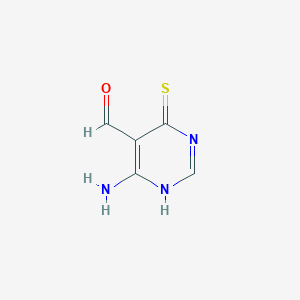
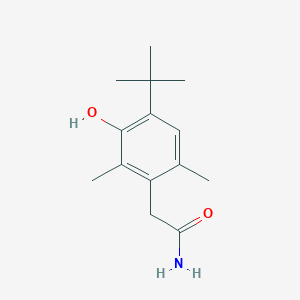
![[4-(1H-pyrazol-1-yl)phenyl]acetonitrile](/img/structure/B133141.png)
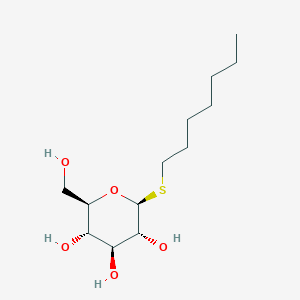
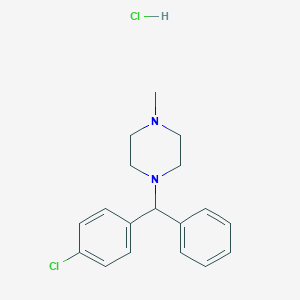
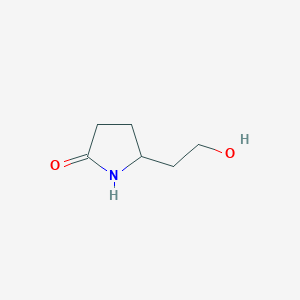


![N-[(Phenylmethoxy)carbonyl]-3-allyl-L-aspartic acid 1-tert-butyl ester](/img/structure/B133171.png)